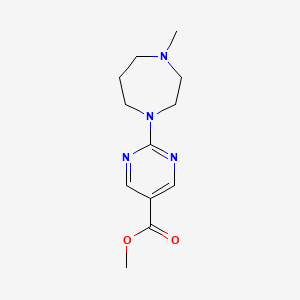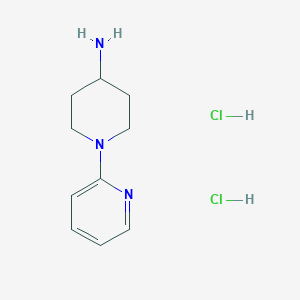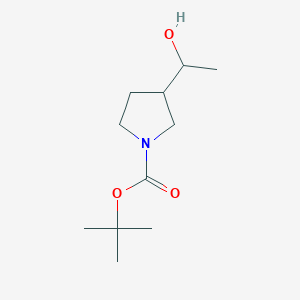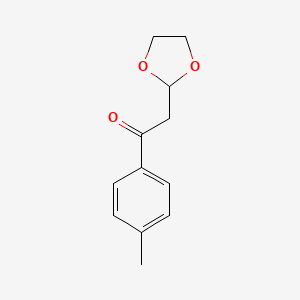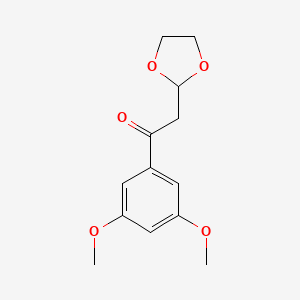
Methyl 2-(3,4-difluorobenzyl)isonicotinate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Herbicidal Activity
Methyl 2-(3,4-difluorobenzyl)isonicotinate and its derivatives have been explored for their potential in agriculture, particularly as herbicides. For instance, a related compound, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, demonstrated potent herbicidal activity against annual weeds in greenhouse conditions and showed promise in field trials for controlling weeds in rice cultivation with low mammalian and environmental toxicity (Hwang et al., 2005).
Thrips Pest Management
Methyl isonicotinate, a compound closely related to this compound, has been extensively studied as a non-pheromone semiochemical in thrips pest management. It's used mainly as a lure with colored sticky traps for enhanced monitoring of thrips in greenhouses and has shown potential for other thrips management strategies (Teulon et al., 2017); (Teulon et al., 2011).
Electrochemical Reduction Studies
Research into the electrochemical reduction of Methyl isonicotinate and related compounds provides insights into their chemical behavior and potential applications in different fields. For example, a study focused on the electrochemical reduction of Methyl isonicotinate in an aqueous medium, proposing a mechanism for its reduction (Laviron et al., 1994).
Adsorptive Removal of Contaminants
A novel metal-organic framework synthesized using isonicotinic acid (a close relative of this compound) demonstrated potential for the removal of methyl orange, a dye, from aqueous solutions. This finding suggests potential applications in water purification and environmental remediation (Tella et al., 2017).
Molecular Structure Analysis
Studies on the molecular structure of Methyl isonicotinate through methods like gas phase electron diffraction and ab initio calculations provide valuable information for understanding its chemical properties and potential applications in various fields (Kiyono et al., 1996).
Safety and Hazards
“Methyl 2-(3,4-difluorobenzyl)isonicotinate” is likely to have safety and hazard profiles similar to related compounds. For example, Methyl isonicotinate is classified as a toxic compound and is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl 2-[(3,4-difluorophenyl)methyl]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-19-14(18)10-4-5-17-11(8-10)6-9-2-3-12(15)13(16)7-9/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDXMPBZEDBCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


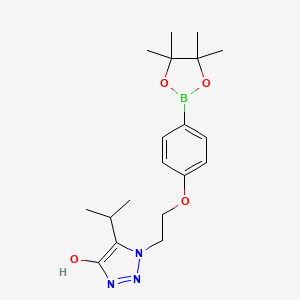
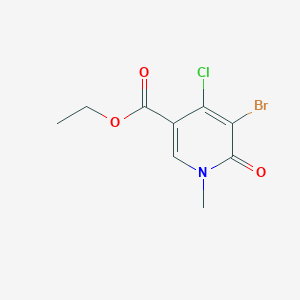

![Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine](/img/structure/B1400342.png)
